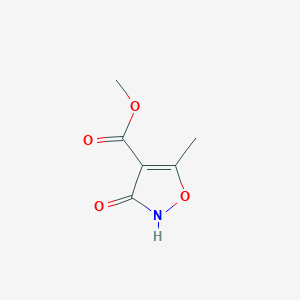![molecular formula C17H20 B13787422 hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene CAS No. 87480-42-0](/img/structure/B13787422.png)
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by its intricate arrangement of carbon atoms, forming a highly strained and rigid framework. The compound’s structure includes multiple fused rings, making it an interesting subject for studies in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene typically involves a series of Diels-Alder reactions. These reactions are known for their ability to form complex ring systems efficiently. The starting materials for these reactions are usually dienes and dienophiles that, under specific conditions, undergo cycloaddition to form the desired polycyclic structure .
Industrial Production Methods
While the industrial production of such a specialized compound is not common, the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors to facilitate the Diels-Alder reactions and the implementation of purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that can dissolve the reactants and products effectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction could produce alkanes, and substitution might result in halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained polycyclic hydrocarbons and their reactivity.
Biology: Its derivatives might be explored for potential biological activity, although specific applications in biology are less common.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly those that benefit from the unique structural features of the compound.
Mécanisme D'action
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is primarily related to its structural features. The rigidity and strain within the molecule can influence its reactivity and interactions with other molecules. For example, the compound’s ability to undergo Diels-Alder reactions is a direct result of its conjugated double bonds and the spatial arrangement of its atoms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexacyclo[8.7.0.03,8.05,15.06,13.012,16]heptadeca-1(10),5-diene-3,8-dicarboxylic anhydride: This compound also features a complex polycyclic structure and undergoes similar types of reactions.
Diademanes: These are another class of polycyclic hydrocarbons with similar structural complexity and reactivity.
Uniqueness
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is unique due to its specific arrangement of rings and the resulting strain within the molecule.
Propriétés
Numéro CAS |
87480-42-0 |
|---|---|
Formule moléculaire |
C17H20 |
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
Clé InChI |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


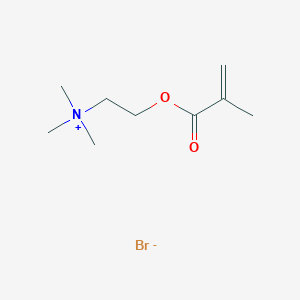

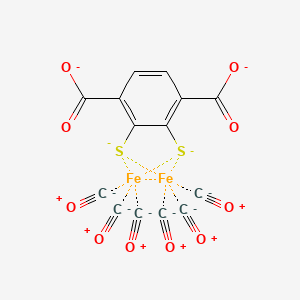
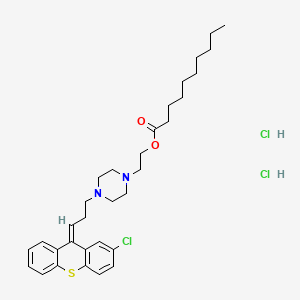
![Ethanone, 1-[4-(aminooxy)phenyl]-](/img/structure/B13787364.png)
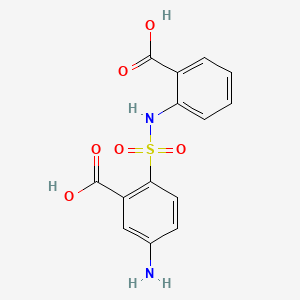
![2,2'-Isopropylidenebis[4,6-dibromophenol]](/img/structure/B13787380.png)
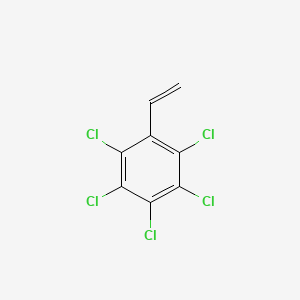
![7-(3-Hydroxypropyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13787388.png)
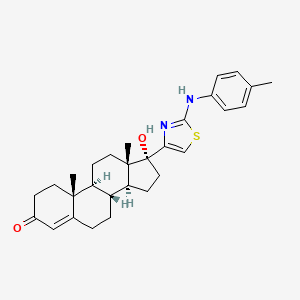
![hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13787395.png)


